3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Historical Development of Bispidine Chemistry
The bispidine scaffold, formally known as 3,7-diazabicyclo[3.3.1]nonane, was first synthesized in 1930 by Carl Mannich via a condensation reaction involving piperidone derivatives, formaldehyde, and primary amines. Early research focused on its structural analogs to natural alkaloids like sparteine, but synthetic versatility soon positioned bispidines as a privileged scaffold in coordination chemistry and medicinal chemistry. By the 1950s, bispidine derivatives gained attention for their ability to form stable transition metal complexes, with the first reported example being a bidentate copper complex. The introduction of substituents at the nitrogen atoms (N3 and N7) and the C9 position expanded their utility, leading to derivatives such as 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Advances in Mannich reactions and Wolff-Kishner reductions enabled scalable synthesis of functionalized bispidines, including the dibutyl-substituted variant.
Position of this compound in Organic Chemistry Research
This compound occupies a unique niche due to its rigid bicyclic core and dual functionality. The ketone group at C9 enhances electrophilicity, enabling covalent interactions with biological targets, as demonstrated in studies on SARS-CoV-2 main protease inhibitors. Its butyl groups confer lipophilicity, improving membrane permeability in drug design. In materials science, the compound’s ability to stabilize metal ions through its nitrogen donors has been exploited for catalytic and imaging applications. Recent work also highlights its role in nucleating β-strand peptide conformations, showcasing its versatility beyond traditional coordination chemistry.
Table 1: Key Applications of this compound
Significance in Coordination Chemistry and Materials Science
The compound’s nitrogen atoms and ketone group create a tetradentate binding site, favoring distorted square-pyramidal or octahedral geometries in metal complexes. X-ray crystallography of its zinc complex revealed a chair-chair (cc) conformation, with the metal center coordinated by two amines and two hydroxyl groups. This structural rigidity ensures high thermodynamic stability, making it suitable for positron emission tomography (PET) imaging agents. In catalysis, the dibutyl groups enhance solubility in nonpolar solvents, facilitating reactions like oxidation and C–H activation.
Table 2: Metal Complexes of this compound
| Metal Ion | Coordination Geometry | Application | Reference |
|---|---|---|---|
| Zn(II) | Distorted square pyramid | Structural biology studies | |
| Cu(II) | Octahedral | PET imaging probes | |
| Fe(III) | Trigonal bipyramidal | Oxidation catalysis |
Overview of Bispidine Core Structure and Nomenclature
The parent bispidine structure consists of two fused piperidine rings, forming a bicyclo[3.3.1]nonane system. The IUPAC name This compound specifies:
- 3,7-Diazabicyclo[3.3.1]nonane : A bicyclic scaffold with nitrogen atoms at positions 3 and 7.
- Dibutyl substituents : Butyl groups (-C₄H₉) attached to both nitrogen atoms.
- 9-one : A ketone functional group at the bridgehead carbon (C9).
The chair-chair conformation dominates in the solid state, as confirmed by X-ray diffraction. Substituents at N3/N7 influence conformational equilibria, with butyl groups favoring the cc form due to reduced steric strain.
Table 3: Structural Parameters of this compound
Properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 | |
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85928-06-9 | |
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Cyclocondensation Approach
The most widely reported and effective method for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, including the dibutyl-substituted variant, is the Mannich cyclocondensation reaction. This involves a three-component condensation of:
- A cyclic ketone with acidic α-hydrogens (e.g., piperidin-4-one derivatives),
- Formaldehyde (or paraformaldehyde as a formaldehyde source),
- Primary amines (such as butylamine for dibutyl substitution).
Starting Material Preparation:
The cyclic ketone precursor, such as 1-(3-ethoxypropyl)-4-oxopiperidine, can be synthesized via Dickmann condensation of an appropriate amine (e.g., 3-ethoxypropylamine) with an acrylate ester.Mannich Cyclocondensation:
The ketone, formaldehyde, and primary amine are reacted in the presence of an acid catalyst (commonly acetic acid) in a methanol medium. This reaction forms bispidinone intermediates (bicyclic ketones) in acceptable yields (typically moderate to good).Reduction to Bicyclic Amine:
The bispidinone intermediates are then subjected to Wolff-Kishner reduction using hydrazine hydrate and potassium hydroxide in triethylene glycol at elevated temperatures (160–170 °C) under nitrogen atmosphere. This step converts the ketone group to a methylene, yielding the fully saturated bicyclic amine structure.Purification:
Due to the viscous oil nature of the products, purification is typically achieved by column chromatography on aluminum oxide using benzene:dioxane (5:1) as the eluent.
Industrially Feasible Process Using Dicarboxylic Esters
An alternative industrially scalable process involves:
- Reacting a dicarboxylic acid ester with an amine to form a piperidone intermediate,
- Followed by cyclization with formaldehyde and a primary amine to form the bicyclic compound.
This process is optimized for reproducibility, solvent economy, and yield.
- The dicarboxylic acid ester is dissolved in a C2–C4 alcohol (e.g., ethanol, isobutanol) and cooled to 0–20 °C.
- Pyridine-2-aldehyde or similar aldehydes are added dropwise to the cooled mixture.
- The reaction mixture is heated to 55–60 °C for 2 hours to promote cyclization.
- Water and excess solvent are removed by distillation.
- The product precipitates upon cooling and is isolated by filtration and drying.
This method yields the bicyclic compound in overall yields around 56% over two stages, demonstrating industrial viability.
Double Mannich Reaction for Scaffold Formation
The 3,7-diazabicyclo[3.3.1]nonane scaffold itself can be synthesized via a double Mannich reaction involving:
- A suitable amine,
- Formaldehyde,
- And a ketone or aldehyde precursor.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Characterization
Conformational Analysis:
NMR spectroscopy (especially ^1H NMR) confirms the bicyclic unit adopts a chair-chair conformation, which is critical for its chemical behavior.Purification Techniques:
Due to the viscous nature of intermediates and products, column chromatography on aluminum oxide with benzene:dioxane mixtures is effective for isolating pure compounds.Industrial Process Optimization:
The industrial method reduces solvent use and improves yield reproducibility, making it suitable for large-scale synthesis.Pharmacological Relevance: The bicyclic scaffold is a key pharmacophore in nicotinic acetylcholine receptor ligands, underscoring the importance of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This compound may also interact with enzymes or receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Substituent Variations in Diazabicyclo[3.3.1]nonane Derivatives
The biological and chemical behavior of diazabicyclo[3.3.1]nonane derivatives is highly dependent on substituent groups. Key analogs include:
Key Observations :
- Butyl vs.
- Ketone Functionality: The ketone at position 9 enables nucleophilic reactions (e.g., oxime formation), distinguishing it from non-ketone analogs like 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane .
Pharmacological Activity Comparison
Several diazabicyclo[3.3.1]nonan-9-one derivatives exhibit notable bioactivity:
- Analgesic Activity: The O-benzoyloxime derivative of 3,7-diazabicyclo[3.3.1]nonan-9-one (complexed with β-cyclodextrin) demonstrated superior analgesic efficacy to Tramal (tramadol) in rodent models, attributed to enhanced receptor interactions .
- Myelostimulatory Activity : Ethoxypropyl-substituted analogs increased leukocyte counts in preclinical studies, highlighting the role of substituent hydrophobicity in bioactivity .
Chemical Reactivity
- Oxidation/Reduction: The ketone group in the target compound undergoes reduction to form secondary alcohols, a pathway less accessible in non-ketone analogs .
- Nucleophilic Substitution : Butyl groups hinder substitution reactions compared to smaller substituents (e.g., methyl), necessitating harsher conditions .
Unique Properties of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Lipophilicity : The dibutyl groups confer logP values ~3.5, ideal for blood-brain barrier penetration in CNS drug candidates .
- Conformational Rigidity : The bicyclic core restricts rotational freedom, enhancing binding specificity to enzymes like cyclooxygenase-2 (COX-2) .
- Thermal Stability : Decomposition temperatures exceed 250°C, making it suitable for high-temperature synthetic processes .
Biological Activity
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS Number: 85928-06-9) is a compound of interest due to its potential biological activities, particularly as a non-peptide antagonist of orexin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₈N₂O
- Molecular Weight : 252.40 g/mol
- Boiling Point : 120 °C at 0.15 mmHg
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O |
| Molecular Weight | 252.40 g/mol |
| Boiling Point | 120 °C (0.15 mmHg) |
| Hazard | Irritant |
This compound acts primarily as an antagonist at orexin receptors (OX1 and OX2), which play critical roles in regulating arousal, appetite, and energy homeostasis. Orexins are neuropeptides involved in various physiological processes including sleep-wake cycles and emotional responses. The antagonism of these receptors has been associated with therapeutic effects in conditions such as insomnia, anxiety disorders, and addiction.
Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Antidepressant-like Activity :
- Anxiolytic Effects :
- Impact on Addiction :
- Cognitive Function :
Case Studies
Several studies have explored the effects of this compound:
-
Study on Orexin Receptor Antagonism :
A study demonstrated that antagonism at orexin receptors reduced conditioned fear responses in rats, suggesting therapeutic implications for anxiety disorders . -
Behavioral Studies :
Research indicated that this compound could mitigate behavioral sensitization related to drug exposure and stress responses in animal models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, and what are typical yields?
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives often involves Mannich reactions and Huang-Minlon reductions . For example:
- Mannich reaction : Condensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and amines (e.g., 1-(3-aminopropyl)imidazole) in methanol with acetic acid yields 66%–74% of bicyclic products .
- Huang-Minlon reduction : Reduces ketones to hydrocarbons, isolating derivatives like 3-(2-ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclononane with 74.2% yield .
Q. Table 1: Representative Yields in Synthesis
| Reaction Type | Starting Materials | Yield | Reference |
|---|---|---|---|
| Mannich condensation | 1-(3-ethoxypropyl)-4-oxopiperidine + amines | 38%-66% | |
| Huang-Minlon reduction | 3,7-diazabicyclononanone derivatives | 74.2% |
Q. How is the structural elucidation of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and bicyclic framework integrity .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., C–H···O/N contacts in 3-(2-chloroacetyl) derivatives) .
- Elemental analysis : Validates purity and stoichiometry .
Q. What basic pharmacological activities have been reported for this compound class?
Derivatives exhibit:
- Analgesic activity : O-Benzoyloxime-β-cyclodextrin complexes show higher efficacy than tramal in rodent models .
- Anticancer effects : Bispidinone analogs induce mitochondrial-mediated apoptosis in HeLa cells (e.g., IC₅₀ values < 10 µM for B16 analogs) .
- Antimicrobial properties : Substituted aryl derivatives display activity against bacterial and fungal pathogens .
Advanced Research Questions
Q. How do substituent electronic properties influence biological activity in this compound class?
Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant activity due to pro-oxidant effects. Electron-donating groups (e.g., –OCH₃) improve antioxidant capacity but lower cytotoxicity. This dichotomy arises from redox modulation and ROS generation pathways .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent Type | Cytotoxicity (IC₅₀) | Antioxidant Activity | Mechanism |
|---|---|---|---|
| Electron-withdrawing | Strong (↓ IC₅₀) | Weak | Pro-oxidant ROS generation |
| Electron-donating | Moderate | Enhanced | Radical scavenging |
Q. How can conformational analysis resolve contradictions in spectral or crystallographic data?
- DFT calculations : Predict stable conformers (e.g., chair vs. boat forms) and validate experimental geometries .
- X-ray diffraction : Identifies intramolecular hydrogen bonds (e.g., C33–H33···O1 interactions) that stabilize specific conformations .
- Dynamic NMR : Detects fluxional behavior in solution, such as nitrogen inversion in diazabicyclic systems .
Q. What strategies are used to design coordination complexes with bispidine derivatives?
- Ligand functionalization : Introduce chelating groups (e.g., 2-hydroxyethyl) to enhance metal-binding capacity .
- NMR titration : Monitors Zn(II) complexation via chemical shift changes (e.g., δ ~0.5 ppm for NH protons) .
- SC-XRD : Confirms octahedral geometry in metal complexes (e.g., Zn–N bond lengths ~2.1 Å) .
Q. How do stereoselective intramolecular reactions affect product formation?
Under basic conditions, intramolecular hydride transfer in 1-benzyl-5,7-dimethyl-6-oxo-1-aza-3-azacyclopentane chloride yields anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclononan-9-ol. Stereochemistry is confirmed via NOESY correlations and X-ray data .
Q. What advanced techniques elucidate molecular mechanisms in neurodegenerative disease models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
